molecular formula C19H19BrN4O2S B2591759 2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797307-15-3

2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2591759
CAS No.: 1797307-15-3
M. Wt: 447.35
InChI Key: YYXOHPANNOUODT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
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Biological Activity

2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrazole moiety, and a cyclopropyl substituent, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, a study demonstrated that brominated pyrazoles exhibited enhanced cytotoxicity in these cell lines, indicating that the bromine substituent plays a crucial role in augmenting antitumor activity .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-bromo-N-(...)MCF-715.63Induces apoptosis via p53 activation
Similar PyrazoleMDA-MB-23110.38Synergistic effect with doxorubicin

Anti-inflammatory and Analgesic Effects

Compounds containing pyrazole moieties have been reported to exhibit anti-inflammatory properties. For example, some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, showcasing their potential as therapeutic agents in inflammatory diseases .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundInhibition (%)Target Cytokine
2-bromo-N-(...)70TNF-alpha
Other Derivative65IL-6

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Bromine Substitution : Enhances cytotoxicity in breast cancer cell lines.
  • Cyclopropyl Group : Contributes to the overall lipophilicity and possibly the binding affinity to target proteins.
  • Sulfonamide Moiety : Known for its role in drug design, providing solubility and interaction with biological targets.

Case Studies

Several research studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the target compound:

  • Antitumor Efficacy : A study tested multiple pyrazole derivatives against various cancer cell lines and found that compounds with bromine substitutions showed improved efficacy compared to non-brominated analogs .
  • Combination Therapy : Research indicated that combining certain pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, particularly in resistant cancer cell lines .

Properties

IUPAC Name

2-bromo-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2S/c20-15-5-1-2-7-19(15)27(25,26)22-11-12-24-18(14-8-9-14)13-17(23-24)16-6-3-4-10-21-16/h1-7,10,13-14,22H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXOHPANNOUODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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